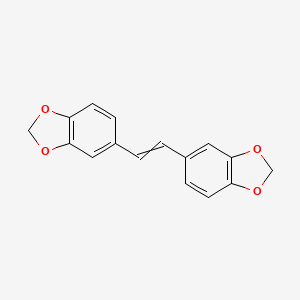
5,5'-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) is an organic compound characterized by the presence of two benzodioxole rings connected by an ethene bridge. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) typically involves the reaction of 1,2-dihydroxybenzene with ethene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzodioxole rings are formed through a cyclization process. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the benzodioxole rings can be functionalized with different substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
- 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde
- 5,5’-(Ethane-1,2-diyl)bis(1H-tetrazol-1-ol)
Uniqueness
5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) is unique due to its benzodioxole rings, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
51626-97-2 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
5-[2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C16H12O4/c1(11-3-5-13-15(7-11)19-9-17-13)2-12-4-6-14-16(8-12)20-10-18-14/h1-8H,9-10H2 |
Clave InChI |
NAYNTKOSEHPFKV-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
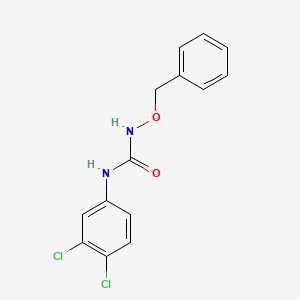
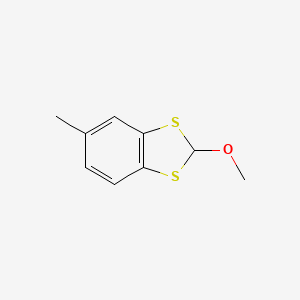
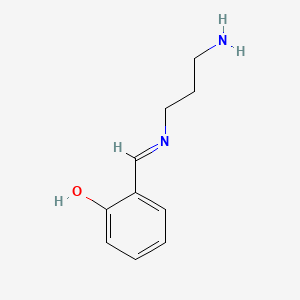
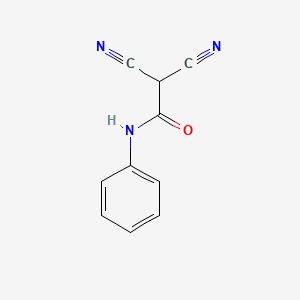
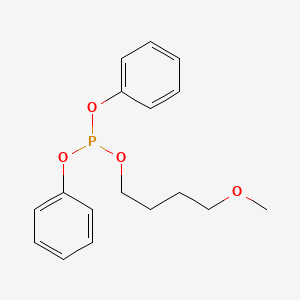

![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)


